molecular formula C11H21NO9 B12804040 Betaine alpha-D-glucofuranuronate CAS No. 94108-60-8

Betaine alpha-D-glucofuranuronate

Cat. No.: B12804040
CAS No.: 94108-60-8
M. Wt: 311.29 g/mol
InChI Key: QPYCRBIYNBYSDQ-JETIKSQDSA-N
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Description

Betaine alpha-D-glucofuranuronate: (CAS: 94108-60-8) is a chemical compound with the following properties:

Preparation Methods

Industrial Production:: Industrial-scale production methods for this compound are also scarce. Researchers and manufacturers may explore alternative approaches to synthesize it efficiently.

Chemical Reactions Analysis

Reactivity::

Betaine alpha-D-glucofuranuronate: may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions may occur, but specific conditions remain unknown.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: Substitution reactions may involve functional group modifications.

Common Reagents and Conditions:: Unfortunately, specific reagents and conditions for these reactions are not well-documented. Researchers would need to investigate further.

Major Products:: The major products resulting from these reactions would depend on the specific reaction pathway. Without detailed information, we cannot provide precise product descriptions.

Scientific Research Applications

Betaine alpha-D-glucofuranuronate:

    Chemistry: Researchers may explore its role as a building block for more complex molecules.

    Biology: Investigations into its biological activity, interactions, and potential therapeutic effects are warranted.

    Medicine: It could be relevant in drug development or as a potential therapeutic agent.

    Industry: Its industrial applications remain speculative due to limited data.

Mechanism of Action

The exact mechanism by which Betaine alpha-D-glucofuranuronate exerts its effects remains elusive. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are challenging without specific data, researchers may explore related compounds to highlight its uniqueness. Unfortunately, no specific similar compounds are readily available.

Please note that due to limited information, some aspects remain speculative

Properties

CAS No.

94108-60-8

Molecular Formula

C11H21NO9

Molecular Weight

311.29 g/mol

IUPAC Name

carboxymethyl(trimethyl)azanium;(2S)-2-hydroxy-2-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]acetate

InChI

InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;1-6(2,3)4-5(7)8/h1-4,6-9,12H,(H,10,11);4H2,1-3H3/t1-,2-,3+,4+,6+;/m1./s1

InChI Key

QPYCRBIYNBYSDQ-JETIKSQDSA-N

Isomeric SMILES

C[N+](C)(C)CC(=O)O.[C@H]1([C@H]([C@H](O[C@@H]1[C@@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C[N+](C)(C)CC(=O)O.C1(C(C(OC1C(C(=O)[O-])O)O)O)O

Origin of Product

United States

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